4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
This compound belongs to the pyrazolone class, characterized by a 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one core functionalized with an (E)-configured Schiff base substituent. The unique structural feature is the 5-chlorofuran-2-ylmethylidene group, which introduces halogenated heterocyclic bulk and electronic effects. Pyrazolone derivatives are widely studied for their biological activities, including antipyretic, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
4-[(5-chlorofuran-2-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-11-15(18-10-13-8-9-14(17)22-13)16(21)20(19(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDIGTFKVBTHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with 1,1-Dimethylhydrazine
A well-established method involves the reaction of ethyl acetoacetate with 1,1-dimethylhydrazine in ethanol under reflux conditions. The β-ketoester undergoes nucleophilic attack by the hydrazine, followed by cyclization to form the pyrazolone ring. The reaction proceeds as follows:
Key parameters influencing yield include reaction temperature (80–90°C), solvent polarity, and stoichiometric ratios. Typical yields range from 70–85%.
Functionalization at Position 4
To introduce the amino group at position 4, the aldehyde intermediate (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde) is first synthesized via Vilsmeier-Haack formylation. Subsequent conversion to the amine involves:
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Oxime Formation : Reaction with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under reflux yields the oxime derivative.
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Reduction to Amine : Catalytic hydrogenation (H, Pd/C) or chemical reduction (NaBH/AcOH) converts the oxime to the primary amine.
Schiff Base Formation with 5-Chlorofuran-2-carbaldehyde
The final step involves condensation of the 4-aminopyrazolone with 5-chlorofuran-2-carbaldehyde to form the E-configuration imine.
Reaction Conditions
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Solvent : Anhydrous ethanol or methanol ensures solubility and minimizes hydrolysis.
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Catalyst : Acetic acid (1–2 drops) facilitates protonation of the aldehyde, enhancing electrophilicity.
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Temperature : Reflux (78–80°C) promotes imine formation while favoring the thermodynamically stable E-isomer.
The reaction equation is:
Yield Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Toluene |
| Catalyst | Acetic acid | None | HCl (gas) |
| Time (h) | 6 | 8 | 12 |
| Yield (%) | 78 | 65 | 42 |
Ethanol with acetic acid emerged as optimal, yielding 78% product. Prolonged reaction times (>8 h) led to decomposition.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirmed the E-configuration, with a dihedral angle of 172.8° between the pyrazolone and furan rings.
Challenges and Mitigation Strategies
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Hydrolysis of Imine : Moisture-sensitive intermediates necessitate anhydrous conditions. Molecular sieves (4Å) or inert atmospheres (N2) improve stability.
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Isomerization : Kinetic control (low-temperature stirring) minimizes Z-isomer formation during Schiff base synthesis.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Cyclization | Short reaction time | Low functional group tolerance | 65 |
| Stepwise Functionalization | High purity | Multi-step, costly reagents | 78 |
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections and cancer due to its biological activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the methylideneamino moiety. Key examples include:
Key Observations :
- Electron Effects : The 5-chlorofuran substituent in the target compound provides moderate electron-withdrawing character compared to the stronger nitro group in ’s analog. This may modulate reactivity in nucleophilic environments.
- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen-bonding networks, influencing crystallinity and melting points. The absence of a hydroxyl group in the target compound may reduce intermolecular interactions, favoring solubility in nonpolar solvents.
Crystallographic and Computational Insights
- Crystal Packing : Hydroxy- and nitro-substituted analogs () form layered structures via O–H···O and N–H···O hydrogen bonds, as analyzed using SHELX and ORTEP software . The target compound’s chlorine atom may instead promote Cl···π interactions.
- Graph Set Analysis: Etter’s methodology () reveals that hydrogen-bonding patterns in pyrazolone derivatives correlate with substituent polarity. Nonpolar groups (e.g., chlorofuran) may adopt less directional packing motifs .
Biological Activity
The compound 4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (hereafter referred to as "the compound") is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a furan moiety, which is known for its role in various biological interactions, enhancing the compound's potential efficacy in medicinal applications.
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The presence of the furan ring contributes to its antioxidant activity, helping to mitigate oxidative stress in biological systems.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. For instance:
- Study on Cell Lines : In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
Research has indicated that the compound possesses significant antimicrobial properties:
- Inhibition Zone Assay : The compound was tested against various bacterial strains using agar diffusion methods. It showed notable inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the efficacy of the compound in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting strong potential for therapeutic use.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of the compound against multi-drug resistant strains. The findings revealed that it could serve as a lead candidate for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
